4-Chloro-6-nitro-2-phenylquinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-2-phenylquinazoline typically involves the nitration of 4-chloro-2-phenylquinazoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinazoline ring.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitro-2-phenylquinazoline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like ethanol or dimethylformamide (DMF) are used.
Major Products
Reduction: The major product is 4-amino-6-nitro-2-phenylquinazoline.
Scientific Research Applications
4-Chloro-6-nitro-2-phenylquinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and phenyl groups contribute to binding affinity and specificity . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenylquinazoline
- 6-Nitro-2-phenylquinazoline
- 4-Bromo-6-nitro-2-phenylquinazoline
Uniqueness
4-Chloro-6-nitro-2-phenylquinazoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
91961-10-3 |
---|---|
Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-chloro-6-nitro-2-phenylquinazoline |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-11-8-10(18(19)20)6-7-12(11)16-14(17-13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VGAUTHHLHUBXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Origin of Product |
United States |
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